molecular formula C10H11N3O B13485686 2-methoxy-5-(1H-pyrazol-4-yl)aniline

2-methoxy-5-(1H-pyrazol-4-yl)aniline

Cat. No.: B13485686
M. Wt: 189.21 g/mol
InChI Key: ZSEZYWMTBADRKK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(1H-pyrazol-4-yl)aniline typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 2-methoxyaniline with 4-chloropyrazole under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1H-pyrazol-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: :

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-methoxy-5-(1H-pyrazol-4-yl)aniline

InChI

InChI=1S/C10H11N3O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,11H2,1H3,(H,12,13)

InChI Key

ZSEZYWMTBADRKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNN=C2)N

Origin of Product

United States

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